1-benzyl-4-(3-bromobenzyl)piperazine
Description
1-Benzyl-4-(3-bromobenzyl)piperazine is a piperazine derivative featuring two benzyl substituents: a standard benzyl group and a 3-bromobenzyl group. The bromine atom at the meta position of the benzyl ring introduces electronic and steric effects that influence its pharmacological properties, including receptor binding affinity, metabolic stability, and solubility. This compound is structurally related to psychoactive designer drugs and therapeutic agents targeting receptors such as dopamine D2 and serotonin subtypes .
Properties
IUPAC Name |
1-benzyl-4-[(3-bromophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGNSKLLRWRUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-(3-bromobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl bromide and 3-bromobenzyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(3-bromobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium cyanide in water, thiols in ethanol.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of 1-benzyl-4-(3-hydroxybenzyl)piperazine.
Substitution: Formation of azide, cyanide, or thiol derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including 1-benzyl-4-(3-bromobenzyl)piperazine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazine structure can enhance potency against pancreatic cancer cells. The compound's activity was evaluated using growth inhibition assays, revealing significant effects against multiple cancer types, including breast and colon cancers .
Neuropharmacology
The compound has been investigated for its potential as a modulator of neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting possible applications in treating psychiatric disorders such as anxiety and depression. In particular, studies have highlighted the ability of certain piperazine compounds to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, which may have implications for pain management and mood regulation .
New Psychoactive Substances (NPS)
This compound is related to the class of new psychoactive substances. Its structural similarity to other piperazines makes it relevant in studies focused on the identification and characterization of NPSs in illicit drug markets. Research has utilized advanced analytical techniques to detect these compounds in seized samples, emphasizing the need for ongoing monitoring of their prevalence and effects .
Case Study 1: Anticancer Screening
In a study evaluating a library of piperazine derivatives, including this compound, researchers conducted screening against various human cancer cell lines. The results demonstrated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. Notably, the compound showed IC50 values indicating effective growth inhibition in pancreatic cancer cell lines .
Case Study 2: Neuropharmacological Effects
A pharmacological study assessed the impact of several piperazine derivatives on anxiety-like behaviors in animal models. The findings suggested that compounds similar to this compound could reduce anxiety levels through modulation of serotonin receptors. This positions the compound as a potential candidate for further development in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems, ion channels, or other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
- Core Structure : The piperazine ring provides a flexible scaffold for substituent attachment, enabling interactions with diverse biological targets.
- The benzyl group at the 1-position contributes to π-π stacking interactions, common in CNS-targeting compounds.
Comparison with Halogenated Piperazine Derivatives
a. 1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (Compound 27)
- Structure : Features a 3-bromobenzyl group and a 2,3-dichlorophenyl substituent.
- Activity : Acts as a β-arrestin-biased dopamine D2 receptor agonist, synthesized via nucleophilic substitution (74% yield) .
- Dual halogenation may enhance metabolic stability but reduce aqueous solubility.
b. 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
- Structure : Substituted with a 4-bromobenzyl and a furanylmethyl group.
c. 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine
Comparison with Non-Halogenated Benzylpiperazines
a. N-Benzylpiperazine (BZP)
- Structure : A single benzyl group on the piperazine ring.
- Activity : Psychostimulant with lower receptor affinity than halogenated derivatives. Lacks the bromine-mediated halogen bonding, reducing target engagement .
b. 1-Benzyl-4-(2-pyridinecarbonyl)piperazine (Trelibet)
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Dopamine D2 Receptor : The 3-bromobenzyl group in the target compound may mimic the dichlorophenyl group in Compound 27, facilitating β-arrestin-biased agonism .
- 5-HT6 Receptor : Piperazine derivatives with benzyloxy or methyl substituents (e.g., 1-(3-(benzyloxy)-2-methylphenyl)piperazine) show reduced affinity (Ki = 18–845 nM), highlighting the importance of substituent positioning .
- hA2A Adenosine Receptor: Benzyl-substituted piperazines (e.g., Ki = 58 nM for compound 3 in ) outperform piperidine analogues, emphasizing the piperazine ring’s role in binding .
Solubility and Metabolism
- Solubility : Bromine’s lipophilicity may reduce aqueous solubility, but the benzyl group’s balance could mitigate this effect. Piperazines with ethylene spacers (e.g., 8ac in ) show improved solubility (80 μM) compared to directly attached substituents .
- Metabolism : Piperazine rings are metabolic hotspots, often undergoing oxidation or dealkylation. Bromine’s electron-withdrawing effects may slow oxidative metabolism, enhancing bioavailability .
Research Findings and Data Tables
Table 1: Comparative Analysis of Piperazine Derivatives
Table 2: Substituent Effects on Receptor Affinity
Q & A
Q. What advanced separation techniques are effective for analyzing piperazine derivatives in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
